L-Pyroglutamic Acid beta-Naphthylamide

Descripción

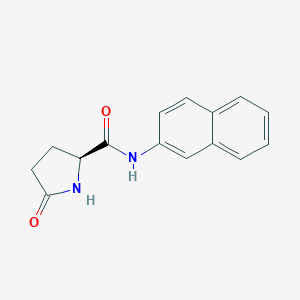

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-14-8-7-13(17-14)15(19)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,19)(H,17,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEPQNMASTUAMY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944800 | |

| Record name | (2S)-N-Naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22155-91-5 | |

| Record name | (2S)-N-2-Naphthalenyl-5-oxo-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22155-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-N-Naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-2-naphthyl-5-oxopyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIDONYL-.BETA.-NAPHTHYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5U8A2YEH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Pyroglutamic Acid β-Naphthylamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, experimental applications, and biological relevance of L-Pyroglutamic Acid β-Naphthylamide. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive resource, including detailed experimental protocols and visual representations of key processes.

Core Chemical Properties

L-Pyroglutamic Acid β-Naphthylamide, also known as L-Pyrrolidonyl-β-naphthylamide or PYR, is a synthetic chromogenic substrate widely utilized in microbiology and biochemistry. Its fundamental chemical and physical properties are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₅H₁₄N₂O₂ | [1][2][3] |

| Molecular Weight | 254.28 g/mol | [2][3][4] |

| Appearance | White to off-white or light pink-white crystalline powder | [1][2][5] |

| Melting Point | 188-193 °C | [2][6][7] |

| Solubility | Soluble in methanol (50 mg/mL, clear, colorless) | [2] |

| Storage Temperature | 2-8 °C, store desiccated | [2][8] |

| CAS Number | 22155-91-5 | [1][2][4][8] |

| IUPAC Name | (2S)-N-(naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide | [7][9] |

| Synonyms | L-Pyrrolidonyl-β-naphthylamide, PYR, L-Pyroglutamic acid 2-naphthylamide | [2][4][10] |

Experimental Protocols: Pyrrolidonyl Arylamidase (PYR) Test

L-Pyroglutamic Acid β-Naphthylamide is the key substrate in the Pyrrolidonyl Arylamidase (PYR) test, a rapid colorimetric assay for the presumptive identification of certain bacteria, notably Group A Streptococci (Streptococcus pyogenes) and Enterococcus species. The test detects the activity of the enzyme L-pyrrolidonyl arylamidase, which hydrolyzes the substrate.[4][5]

Principle of the PYR Test

The enzyme L-pyrrolidonyl arylamidase, present in specific bacteria, hydrolyzes L-Pyroglutamic Acid β-Naphthylamide into L-pyroglutamic acid and a free β-naphthylamine.[1][5] The liberated β-naphthylamine then reacts with a cinnamaldehyde-based reagent to form a red Schiff base, indicating a positive result.[2][5]

Methodologies

Two common methods for performing the PYR test are the disk method and the broth method.

1. Rapid Disk Method

-

Materials:

-

PYR-impregnated disks

-

Sterile deionized or distilled water

-

PYR reagent (N,N-dimethylaminocinnamaldehyde)

-

Sterile inoculating loop or stick

-

Petri dish

-

-

Procedure:

-

Place a PYR disk onto a clean, dry surface, such as the inside of a sterile petri dish.[4]

-

Slightly moisten the disk with sterile water, being careful not to oversaturate it.[2][5]

-

Using a sterile loop, pick several morphologically similar colonies from an 18- to 24-hour-old non-selective agar plate (e.g., blood agar).[4][5]

-

Smear the inoculum onto the moistened area of the PYR disk.[5]

-

Incubate at room temperature for 2 minutes. For slower-growing organisms, this time can be extended up to 10 minutes.[2][4]

-

After incubation, add one drop of the PYR reagent to the disk.[2][5]

-

Observe for a color change within 1 to 2 minutes.[4]

-

-

Interpretation of Results:

2. Broth Method

-

Materials:

-

PYR broth

-

PYR reagent

-

Sterile inoculating loop

-

-

Procedure:

-

Interpretation of Results:

Biological Significance and Related Pathways

L-Pyroglutamic Acid β-Naphthylamide serves as a substrate for pyroglutamyl aminopeptidases (PGPs), a class of enzymes that cleave N-terminal pyroglutamyl residues from peptides and proteins.[10][11] This enzymatic activity is crucial in various biological processes.

Role of Pyroglutamyl Peptidase I (PGP-1) in Inflammation

Pyroglutamyl peptidase I (PGP-1) is a cysteine peptidase that plays a role in regulating the activity of various peptide hormones and is increasingly recognized for its involvement in inflammatory processes.[6][11] While a classical signaling cascade for PGP-1 is not yet fully elucidated, its functional role in inflammation can be visualized as a logical workflow. PGP-1 can act on various peptides with an N-terminal pyroglutamate, and its increased activity has been associated with cellular inflammation.[7][11] The enzyme's activity on these substrates can modulate their biological functions, thereby influencing inflammatory responses. The classical IL-6/STAT3 pathway has been noted as playing a key role in PGP-1's promotion of hepatocellular tumor progression associated with chronic inflammation.[11]

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 3. scbt.com [scbt.com]

- 4. microbenotes.com [microbenotes.com]

- 5. flabslis.com [flabslis.com]

- 6. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyroglutamate aminopeptidase 1 may be an indicator of cellular inflammatory response as revealed using a sensitive long-wavelength fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Pyroglutamate aminopeptidase - Wikipedia [en.wikipedia.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of L-Pyroglutamic Acid beta-Naphthylamide

For Researchers, Scientists, and Drug Development Professionals

L-Pyroglutamic acid β-naphthylamide (PYR) is a specialized chromogenic substrate pivotal for the detection of a specific enzymatic activity.[1][2] Primarily utilized in clinical microbiology and biochemical assays, its mechanism of action is a precise, multi-stage process involving enzymatic hydrolysis followed by a chemical color-developing reaction. This guide elucidates the core mechanism, presents relevant quantitative data, details experimental protocols, and provides visual diagrams to illustrate these processes.

Core Mechanism of Action: Enzymatic Hydrolysis

The fundamental principle behind L-Pyroglutamic acid β-naphthylamide lies in its function as a substrate for the enzyme L-pyrrolidonyl arylamidase, also known as pyrrolidonyl aminopeptidase (PYRase).[1][3][4] This enzyme is produced by specific microorganisms, including Group A Streptococci (Streptococcus pyogenes) and Enterococcus species, making PYR a valuable tool for their presumptive identification.[3][5][6]

The mechanism unfolds in two primary stages:

-

Enzymatic Cleavage : The PYRase enzyme specifically recognizes and catalyzes the hydrolysis of the amide bond that links the L-pyroglutamic acid moiety to the β-naphthylamine moiety in the PYR substrate.[1][5][6]

-

Product Release : This enzymatic action releases two products: L-pyroglutamic acid and a free β-naphthylamine molecule.[4][5][7]

The liberated β-naphthylamine is the key indicator component, but it is colorless and requires a secondary reaction to be visualized.

Detection Principle: The Chromogenic Reaction

To detect the enzymatic activity, a developing reagent is introduced after the hydrolysis step. The most common and effective reagent is p-dimethylaminocinnamaldehyde (also referred to as N,N-dimethylaminocinnamaldehyde).[1][3][5]

-

Schiff Base Formation : In an acidic environment, the free β-naphthylamine produced from the hydrolysis of PYR reacts with the p-dimethylaminocinnamaldehyde reagent.[5]

-

Color Development : This condensation reaction forms a red-colored Schiff base.[2][5] The appearance of a bright pink or cherry-red color is a positive indicator of PYRase activity.[2][3] Conversely, the absence of a color change, or the development of a yellow or orange color, signifies a negative result.[2][4]

The entire process, from substrate to colored product, provides a rapid and highly specific method for detecting the presence of the target enzyme.[3]

Caption: Enzymatic hydrolysis of PYR and subsequent chromogenic detection.

Quantitative Data

While extensive kinetic data in literature is sparse and can vary by the source of the enzyme (i.e., the specific microorganism), the PYR test is designed for robust qualitative assessment under standard laboratory conditions. The primary quantitative aspect relates to the reaction time.

| Parameter | Value / Condition | Source |

| Assay Format | Rapid Disk/Strip or Broth | [5] |

| Incubation Time (Substrate) | 2 minutes (Rapid Disk) to 4 hours (Broth) | [5][8] |

| Incubation Temperature | Room Temperature (Disk) or 35-37°C (Broth) | [8][9] |

| Reagent | p-Dimethylaminocinnamaldehyde | [3] |

| Result Readout Time | Within 1-2 minutes after reagent addition | [5][8] |

Note: For weakly reactive organisms, the substrate incubation time may be extended to 10 minutes to avoid false-negative results.[5]

Experimental Protocols

The PYR test is most commonly performed using either a rapid disk method or a broth-based method.

This method is favored for its speed and simplicity.

-

Preparation : Place a PYR-impregnated paper disk on a sterile surface, such as a petri dish or microscope slide.[5]

-

Hydration : Moisten the disk slightly with sterile deionized or distilled water. It is critical to avoid oversaturation, as this can lead to false-negative results.[1][5]

-

Inoculation : Using a sterile applicator stick or loop, pick several morphologically similar colonies from a pure, 18- to 24-hour culture (e.g., from a blood agar plate).[5]

-

Smearing : Smear the inoculum heavily onto the moistened area of the disk.

-

Incubation : Allow the disk to incubate at room temperature for 2 minutes.[5]

-

Development : After incubation, add one drop of the p-dimethylaminocinnamaldehyde developing reagent to the disk.[5]

-

Interpretation : Observe for a color change within 1-2 minutes.

This method can be more sensitive for some organisms.

-

Inoculation : Inoculate a tube of PYR broth with 3-5 colonies from an 18- to 24-hour pure culture.[8][10]

-

Incubation : Incubate the broth tube aerobically at 35-37°C for 4 hours.[5][8]

-

Development : Following incubation, add 1-2 drops of the p-dimethylaminocinnamaldehyde developing reagent to the broth.[8]

-

Interpretation : Gently shake the tube and observe for a color change within 1-2 minutes against a white background. The interpretation of positive and negative results is the same as for the disk assay.

Caption: Comparative workflow for the rapid disk and broth PYR test methods.

Applications in Research and Development

Beyond its diagnostic use in microbiology for identifying bacteria like S. pyogenes, Enterococcus spp., and certain Staphylococcus species, the PYR substrate has applications in broader research.[1][2][3] It can be employed in enzyme inhibition assays to screen for compounds that target pyrrolidonyl aminopeptidases. In drug development, understanding such enzymatic pathways can be crucial for designing targeted therapeutic agents or for characterizing the metabolic activities of novel microorganisms.[11]

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. microbenotes.com [microbenotes.com]

- 3. flabslis.com [flabslis.com]

- 4. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 6. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]

- 7. Pyrrolidonyl-β-naphthylamide - Wikipedia [en.wikipedia.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. studymicrobio.com [studymicrobio.com]

- 10. L-Pyrrolidonyl Arylamidase (PYR) test: Principle, Requirements, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]

- 11. chemimpex.com [chemimpex.com]

L-Pyroglutamic Acid beta-Naphthylamide as a substrate for pyroglutamate aminopeptidase.

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pyroglutamic acid β-naphthylamide (pGlu-βNA) is a chromogenic substrate widely utilized for the detection and characterization of pyroglutamate aminopeptidase (PGP, EC 3.4.19.3) activity. This enzyme specifically cleaves the N-terminal pyroglutamyl residue from peptides and proteins, a crucial process in the regulation of various physiological and pathological events. This technical guide provides an in-depth overview of the use of pGlu-βNA as a substrate for PGP, including detailed experimental protocols, a summary of kinetic data, and insights into the signaling pathways involving this enzyme.

Biochemical Properties and Mechanism of Action

L-Pyroglutamic acid β-naphthylamide is a synthetic molecule that mimics the N-terminus of many biologically active peptides. The enzymatic cleavage of the amide bond between the pyroglutamic acid and the β-naphthylamine moiety by pyroglutamate aminopeptidase releases free β-naphthylamine. This product can then be detected and quantified using various methods, most commonly through colorimetric or fluorometric analysis, providing a direct measure of enzyme activity.

The reaction catalyzed by pyroglutamate aminopeptidase is essential for the degradation and regulation of numerous hormones and neuropeptides, including Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).[1] PGP is a cysteine peptidase that employs a catalytic triad to hydrolyze the peptide bond.[1]

Data Presentation: Kinetic Parameters of Pyroglutamate Aminopeptidases

| Enzyme Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Recombinant Human Pyroglutamyl Peptidase I | L-pGlu-7-amino-4-methylcoumarin | 0.0518 | 3.75 | 72,394 | PhD Thesis, Dublin City University |

| Rat Pyroglutamyl Aminopeptidase I | L-pGlu-L-Ala | 0.057 | - | - | [2] |

| Rat Pyroglutamyl Aminopeptidase I | L-2-oxothiazolidine-4-carboxylic acid-L-Ala | 0.43 | - | - | [2] |

| Rat Pyroglutamyl Aminopeptidase I | L-2-oxooxazolidine-4-carboxylic acid-L-Ala | 0.71 | - | - | [2] |

| Rat Pyroglutamyl Aminopeptidase I | L-2-oxoimidazolidine-4-carboxylic acid-L-Ala | 0.42 | - | - | [2] |

Note: The lack of specific Km and kcat values for L-Pyroglutamic acid β-naphthylamide in the literature highlights an area for future research. The provided data for other substrates can be used as a preliminary guide for experimental design.

Experimental Protocols

Colorimetric Assay for Pyroglutamate Aminopeptidase Activity

This protocol is adapted from a standard method for the colorimetric determination of PGP activity using pGlu-βNA.

Materials:

-

Enzyme: Purified or partially purified pyroglutamate aminopeptidase.

-

Substrate: L-Pyroglutamic acid β-naphthylamide (pGlu-βNA).

-

Assay Buffer: 100 mM Potassium Phosphate, pH 8.0, containing 10 mM EDTA, 5% Glycerol, and 5 mM DTT.

-

Substrate Stock Solution: 20 mM pGlu-βNA in methanol.

-

Stopping Reagent: 25% Trichloroacetic Acid (TCA).

-

Color Development Reagents:

-

0.2% Sodium Nitrite (NaNO₂)

-

0.5% Ammonium Sulfamate

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (e.g., 0.1% in 95% ethanol).

-

-

Standard: β-naphthylamine.

-

Microplate reader or spectrophotometer capable of measuring absorbance at 580 nm.

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube or a well of a microplate, combine the assay buffer and the enzyme solution.

-

Pre-incubation: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the Reaction: Add the pGlu-βNA substrate stock solution to the reaction mixture to achieve the desired final substrate concentration. Mix gently.

-

Incubation: Incubate the reaction at the chosen temperature for a specific period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the Reaction: Terminate the enzymatic reaction by adding the stopping reagent (TCA).

-

Color Development: a. Add the sodium nitrite solution and incubate for 3 minutes at room temperature. b. Add the ammonium sulfamate solution and incubate for 3 minutes at room temperature. c. Add the NED solution and incubate for 10-15 minutes at room temperature to allow for color development.

-

Measurement: Measure the absorbance of the resulting solution at 580 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of β-naphthylamine subjected to the same color development procedure.

-

Calculation: Determine the amount of β-naphthylamine released in the enzymatic reaction by comparing the absorbance to the standard curve. Calculate the enzyme activity in appropriate units (e.g., nmol/min/mg of protein).

Continuous Fluorometric Assay for Pyroglutamate Aminopeptidase Activity

This method offers higher sensitivity compared to the colorimetric assay.

Materials:

-

Enzyme: Purified or partially purified pyroglutamate aminopeptidase.

-

Substrate: L-Pyroglutamic acid 7-amino-4-methylcoumarin (pGlu-AMC) or L-Pyroglutamic acid 7-amino-4-trifluoromethylcoumarin (pGlu-AFC).

-

Assay Buffer: As described in the colorimetric assay.

-

Substrate Stock Solution: 10 mM pGlu-AMC or pGlu-AFC in DMSO.

-

Fluorometer or microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 380/460 nm for AMC, Ex/Em = 400/505 nm for AFC).

-

Standard: 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).

Procedure:

-

Prepare the Reaction Mixture: In a fluorometer cuvette or a well of a black microplate, add the assay buffer and the enzyme solution.

-

Pre-incubation: Equilibrate the reaction mixture to the desired temperature for 5 minutes.

-

Initiate the Reaction: Add the fluorogenic substrate stock solution to the reaction mixture.

-

Continuous Measurement: Immediately place the cuvette or plate in the fluorometer and monitor the increase in fluorescence over time. Record data at regular intervals (e.g., every 30 seconds) for a period where the reaction rate is linear.

-

Standard Curve: Prepare a standard curve with known concentrations of the free fluorophore (AMC or AFC) in the assay buffer.

-

Calculation: Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time plot. Convert the rate of fluorescence increase to the rate of product formation using the standard curve. Calculate the enzyme activity.

HPLC-Based Assay for Pyroglutamate Aminopeptidase Activity

This method provides a highly specific and quantitative measurement of both substrate consumption and product formation.[3]

Materials:

-

Enzyme: Purified or partially purified pyroglutamate aminopeptidase.

-

Substrate: L-Pyroglutamic acid β-naphthylamide (pGlu-βNA).

-

Assay Buffer: As described in the colorimetric assay.

-

Substrate Stock Solution: 20 mM pGlu-βNA in methanol.

-

Stopping Reagent: Acetonitrile or other suitable organic solvent.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector.

-

Mobile Phase: A suitable gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

Procedure:

-

Enzymatic Reaction: Perform the enzymatic reaction as described in steps 1-4 of the colorimetric assay.

-

Stop the Reaction: Terminate the reaction by adding an equal volume of the stopping reagent (e.g., acetonitrile).

-

Centrifugation: Centrifuge the samples to pellet any precipitated protein.

-

HPLC Analysis: a. Inject a known volume of the supernatant onto the C18 column. b. Elute the substrate and product using a suitable gradient of the mobile phase. c. Monitor the elution profile at a wavelength where both pGlu-βNA and β-naphthylamine can be detected (e.g., 280 nm).

-

Quantification: a. Create standard curves for both pGlu-βNA and β-naphthylamine by injecting known concentrations. b. Determine the concentrations of the substrate and product in the reaction samples by integrating the peak areas and comparing them to the respective standard curves.

-

Calculation: Calculate the enzyme activity based on the amount of product formed or substrate consumed over time.

Signaling Pathways and Logical Relationships

Pyroglutamate aminopeptidase I (PGP-1) has been increasingly implicated in inflammatory processes and cancer progression, particularly through its interaction with the Interleukin-6 (IL-6)/STAT3 signaling pathway.[4][5]

Enzymatic Reaction of Pyroglutamate Aminopeptidase

The fundamental role of pyroglutamate aminopeptidase is the hydrolysis of the N-terminal pyroglutamyl residue from a polypeptide chain.

Caption: Enzymatic cleavage of a pyroglutamyl-peptide by PGP.

Experimental Workflow for Pyroglutamate Aminopeptidase Assay

A generalized workflow for determining pyroglutamate aminopeptidase activity using L-Pyroglutamic acid β-naphthylamide is depicted below.

Caption: General workflow for PGP activity assay.

PGP-1 in the IL-6/STAT3 Signaling Pathway

Elevated levels of PGP-1 have been observed in inflammatory conditions and certain cancers. While the precise molecular mechanism is still under investigation, evidence suggests that PGP-1 activity contributes to the activation of the pro-inflammatory and pro-proliferative IL-6/STAT3 signaling pathway.

Caption: PGP-1's potential role in IL-6/STAT3 signaling.

Conclusion

L-Pyroglutamic acid β-naphthylamide remains a valuable tool for the study of pyroglutamate aminopeptidase. Its utility in colorimetric, fluorometric, and HPLC-based assays allows for robust characterization of enzyme activity. The emerging role of PGP-1 in significant signaling pathways, such as the IL-6/STAT3 axis, underscores the importance of continued research in this area. This guide provides a foundational resource for researchers and professionals in drug development, offering detailed protocols and a framework for understanding the broader biological context of pyroglutamate aminopeptidase and its substrates. Further investigation into the specific kinetic parameters of various PGPs with pGlu-βNA and the precise molecular mechanisms of PGP-1's involvement in signaling pathways will undoubtedly open new avenues for therapeutic intervention.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Pyroglutamyl aminopeptidase I, as a drug metabolizing enzyme, recognizes xenobiotic substrates containing L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of pyroglutamyl aminopeptidase by high-performance liquid chromatography and its use in peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation [frontiersin.org]

The Role of L-Pyroglutamic Acid β-Naphthylamide in Modern Enzyme Inhibition Studies: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the application of L-Pyroglutamic Acid β-Naphthylamide in enzyme inhibition studies. It provides a comprehensive overview of the core principles, detailed experimental protocols, and relevant quantitative data to facilitate the screening and characterization of enzyme inhibitors.

Introduction: The Significance of L-Pyroglutamic Acid β-Naphthylamide

L-Pyroglutamic Acid β-Naphthylamide, commonly abbreviated as PYR, is a synthetic chromogenic and fluorogenic substrate primarily utilized in the study of pyroglutamyl aminopeptidases (PAPs), also known as L-pyrrolidonyl arylamidases (PYRases). These enzymes, specifically Pyroglutamyl-Peptidase I (PGP-1 or PAP-I), are cysteine proteases that catalyze the removal of an N-terminal pyroglutamyl residue from peptides and proteins. This enzymatic activity is crucial in various physiological and pathological processes, making PAPs attractive targets for therapeutic intervention.

The unique structure of PYR allows for a straightforward and sensitive detection of PAP activity. Enzymatic cleavage of the amide bond in PYR releases β-naphthylamine, a compound that can be readily detected and quantified through colorimetric or fluorometric methods. This property makes PYR an invaluable tool for high-throughput screening of potential enzyme inhibitors and for detailed kinetic studies.

The Enzyme: Pyroglutamyl Aminopeptidase I (PGP-1)

PGP-1 is a widely distributed cytosolic enzyme that plays a significant role in the metabolism of various bioactive peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LHRH). By removing the N-terminal pyroglutamyl group, PGP-1 regulates the activity of these peptides. The pyroglutamyl residue protects these peptides from degradation by other aminopeptidases, and its removal by PGP-1 is a key step in their inactivation.

Recent research has implicated PGP-1 in a range of disease states, including inflammation and cancer. For instance, PGP-1 has been identified as a potential biomarker and therapeutic target in hepatocellular carcinoma, where it is involved in the IL-6/STAT3 signaling pathway, promoting tumor progression. This growing body of evidence underscores the importance of developing potent and specific inhibitors of PGP-1 for therapeutic applications.

Quantitative Data on PGP-1 Inhibition

The development of effective PGP-1 inhibitors relies on accurate and reproducible methods for quantifying their potency. The most common parameters used to describe enzyme inhibition are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While extensive quantitative data for PGP-1 inhibitors using L-Pyroglutamic Acid β-Naphthylamide as a substrate is not broadly compiled, the following table summarizes a known inhibitor and its potency. Researchers are encouraged to use the methodologies outlined in this guide to expand this dataset.

| Inhibitor | Enzyme Source | Substrate | Inhibition Constant (Ki) | Reference |

| N-carbobenzoxypyroglutamyl diazomethyl ketone | Not Specified | Not Specified | 0.12 mM | [1] |

Experimental Protocols

The following sections provide detailed methodologies for conducting enzyme inhibition studies using L-Pyroglutamic Acid β-Naphthylamide.

General Principle of the Assay

The assay is based on the enzymatic hydrolysis of L-Pyroglutamic Acid β-Naphthylamide by PGP-1, which liberates free β-naphthylamine. The rate of β-naphthylamine release is proportional to the enzyme activity. This product can be detected either colorimetrically by adding a chromogenic reagent or fluorometrically by measuring its intrinsic fluorescence.

Colorimetric Detection: A common method involves the addition of p-dimethylaminocinnamaldehyde, which reacts with the primary amine of β-naphthylamine to form a red Schiff base. The intensity of the red color, measured spectrophotometrically, is directly proportional to the amount of β-naphthylamine produced.

Fluorometric Detection: β-naphthylamine is a fluorescent molecule, and its release can be monitored in real-time by measuring the increase in fluorescence intensity (typically with excitation around 335 nm and emission around 410 nm). This method is generally more sensitive than colorimetric detection and is suitable for continuous kinetic assays.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a potential PGP-1 inhibitor.

Caption: Workflow for determining the IC50 of a PGP-1 inhibitor.

Detailed Protocol for IC50 Determination (Colorimetric, 96-well plate format)

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and 5 mM dithiothreitol (DTT).

- PGP-1 Enzyme: Prepare a stock solution of purified PGP-1 in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.

- Substrate (PYR): Prepare a 10 mM stock solution of L-Pyroglutamic Acid β-Naphthylamide in dimethyl sulfoxide (DMSO).

- Inhibitor: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay.

- Detection Reagent: Prepare a solution of 0.1% (w/v) p-dimethylaminocinnamaldehyde in 10% (v/v) hydrochloric acid.

2. Assay Procedure:

- In a 96-well microplate, add the following to each well:

- Assay Buffer

- Inhibitor solution (or DMSO for control wells)

- PGP-1 enzyme solution

- Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

- Initiate the enzymatic reaction by adding the PYR substrate solution to each well. The final volume in each well should be uniform (e.g., 200 µL).

- Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

- Stop the reaction by adding the Detection Reagent to each well.

- Incubate at room temperature for 10-15 minutes to allow for color development.

- Measure the absorbance at the appropriate wavelength (typically around 530 nm) using a microplate reader.

3. Data Analysis:

- Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank))

- Plot the % Inhibition versus the logarithm of the inhibitor concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Signaling Pathways Involving PGP-1

The study of PGP-1 inhibitors is highly relevant to drug development due to the enzyme's involvement in key signaling pathways. The following diagram illustrates the role of PGP-1 in promoting hepatocellular carcinoma progression through the IL-6/STAT3 pathway.

Caption: Role of PGP-1 in the IL-6/STAT3 signaling pathway.

Conclusion

L-Pyroglutamic Acid β-Naphthylamide is a versatile and valuable tool for the study of pyroglutamyl aminopeptidase I. Its utility in both high-throughput screening and detailed kinetic analysis of inhibitors makes it an essential reagent for drug discovery programs targeting this enzyme. The involvement of PGP-1 in critical signaling pathways associated with inflammation and cancer further highlights the importance of developing specific inhibitors. This guide provides the foundational knowledge and practical protocols to empower researchers in this exciting and impactful area of study.

References

The PYR Test: A Comprehensive Technical Guide to its Discovery, History, and Application

Introduction

The L-pyrrolidonyl-β-naphthylamide (PYR) test, a cornerstone of diagnostic microbiology, is a rapid colorimetric method for the presumptive identification of specific bacterial species.[1][2] Its development marked a significant advancement in the timely differentiation of clinically important Gram-positive cocci, particularly Streptococcus pyogenes (Group A Streptococcus) and Enterococcus species.[2][3] This technical guide provides an in-depth exploration of the discovery and history of the PYR test, its underlying biochemical principles, detailed experimental protocols, and performance characteristics for researchers, scientists, and drug development professionals.

Historical Development and Discovery

Prior to the introduction of the PYR test, the identification of Streptococcus pyogenes and Enterococcus species relied on more time-consuming and sometimes less specific methods, such as the bacitracin susceptibility test and salt tolerance tests.[2] The need for a more rapid and reliable method drove the research that led to the development of the PYR test.

The foundational work on the PYR test was first reported in 1981 by Godsey, Schulman, and Eriquez.[2][3][4] They described a method based on the enzymatic hydrolysis of the substrate L-pyrrolidonyl-β-naphthylamide by the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase or PYRase).[1][5] This enzymatic activity was found to be characteristic of Streptococcus pyogenes and Enterococcus species, allowing for their differentiation from other streptococci.[2][3] Subsequent studies by Facklam, Thacker, Fox, and Eriquez in 1982 further validated the use of the PYR test in a system for the presumptive identification of streptococci.[4][6]

Biochemical Principle

The PYR test is based on a specific enzymatic reaction. Bacteria that possess the enzyme L-pyrrolidonyl arylamidase can hydrolyze the substrate L-pyrrolidonyl-β-naphthylamide (PYR).[1][3] This hydrolysis reaction cleaves the substrate into two products: L-pyrrolidone and a free β-naphthylamine.[4]

The presence of the liberated β-naphthylamine is then detected by the addition of a chromogenic reagent, typically p-dimethylaminocinnamaldehyde.[2] This reagent reacts with the β-naphthylamine to form a red-colored Schiff base.[4] The development of a bright pink or cherry-red color indicates a positive PYR test, signifying the presence of L-pyrrolidonyl arylamidase activity.[1][2] Conversely, the absence of a color change, or the development of a yellow or orange color, indicates a negative result.[2]

Data Presentation: Performance Characteristics of the PYR Test

The diagnostic accuracy of the PYR test has been evaluated in numerous studies. The following tables summarize the quantitative data on the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of the PYR test for the identification of Streptococcus pyogenes and Enterococcus species.

Table 1: Performance of PYR Test for the Identification of Streptococcus pyogenes

| Study (Year) | Method | Sensitivity (%) | Specificity (%) | PPV (%) | NPV (%) | Reference |

| Abraham T, et al. (2016) | PYR Test vs. spy1258 PCR | 95.42 | 77.41 | 95.97 | 75 | [1][7] |

| Chen CH, et al. (1997) | PYR Broth | 99.08 | 99.82 | Not Reported | Not Reported | [8][9] |

| Chen CH, et al. (1997) | Murex PYR | 98.48 | 99.82 | Not Reported | Not Reported | [8][9] |

| Yajko DM, et al. (1986) | PYR Hydrolysis Test | 96.4 | 98.7 | Not Reported | Not Reported | [4] |

Table 2: Performance of PYR Test for the Identification of Enterococcus species

| Study (Year) | Method | Sensitivity (%) | Specificity (%) | PPV (%) | NPV (%) | Reference |

| Facklam RR, et al. (1982) | PYR Hydrolysis | 96 | Not Reported | Not Reported | Not Reported | [6] |

| Anonymous (1987) | Strep-A-Chek (SAC) | >96 | >96 | Not Reported | Not Reported | [10] |

| Anonymous (1987) | Strep-A-Fluor (SAF) | >96 | >96 | Not Reported | Not Reported | [10] |

Experimental Protocols

The PYR test can be performed using several methods, including a rapid disk method, a broth-based method, and an agar-based method. The rapid disk method is the most commonly used due to its simplicity and speed.

Rapid Disk Method

Materials:

-

PYR test disks impregnated with L-pyrrolidonyl-β-naphthylamide

-

PYR reagent (p-dimethylaminocinnamaldehyde)

-

Sterile distilled water or deionized water

-

Sterile inoculating loop or applicator stick

-

Petri dish or microscope slide

-

Test organism grown on a non-selective medium (e.g., blood agar) for 18-24 hours

Procedure:

-

Place a PYR disk on a clean, dry surface, such as a sterile petri dish or microscope slide.[4]

-

Slightly moisten the disk with a small drop of sterile distilled or deionized water. Do not oversaturate the disk.[4]

-

Using a sterile loop or applicator stick, pick several well-isolated colonies of the test organism.

-

Smear the inoculum onto the moistened area of the PYR disk.

-

Incubate the disk at room temperature for 1-2 minutes.[2]

-

After the incubation period, add one drop of the PYR reagent to the inoculated area of the disk.[2]

-

Observe for a color change within one minute.[4]

Interpretation of Results:

-

Positive: Development of a bright pink or cherry-red color.[2]

-

Negative: No color change, or the development of a yellow or orange color.[2]

Broth Method

Materials:

-

PYR broth containing L-pyrrolidonyl-β-naphthylamide

-

PYR reagent (p-dimethylaminocinnamaldehyde)

-

Sterile inoculating loop

-

Incubator at 35-37°C

-

Test organism grown on a non-selective medium for 18-24 hours

Procedure:

-

Inoculate the PYR broth with 3-5 colonies of the test organism from an 18-24 hour pure culture.

-

Incubate the tube aerobically at 35-37°C for 4 hours.

-

After incubation, add 2-3 drops of the PYR reagent to the broth.

-

Observe for a color change within 1-2 minutes.

Interpretation of Results:

-

Positive: Development of a bright pink or cherry-red color in the broth.

-

Negative: No color change in the broth.

Mandatory Visualization

References

- 1. jcdr.net [jcdr.net]

- 2. flabslis.com [flabslis.com]

- 3. microbenotes.com [microbenotes.com]

- 4. dalynn.com [dalynn.com]

- 5. Evaluation of Pyrrolidonyl Arylamidase Activity in Staphylococcus delphini - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. Identification of Streptococcus pyogenes – Phenotypic Tests vs Molecular Assay (spy1258PCR): A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. Presumptive identification of streptococci by pyrrolidonyl-beta-naphthylamide (PYR) test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) [pubmed.ncbi.nlm.nih.gov]

The Role of L-Pyroglutamic Acid Beta-Naphthylamide in Bacterial Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical test utilizing L-Pyroglutamic Acid beta-Naphthylamide (PYR) for the presumptive identification of various bacterial species. This rapid colorimetric assay is a cornerstone in clinical microbiology for differentiating between specific Gram-positive cocci, most notably in the identification of Streptococcus pyogenes (Group A Streptococcus) and Enterococcus species.

Core Principle: The PYR Hydrolysis Test

The PYR test is predicated on the detection of the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase).[1][2][3] This enzyme catalyzes the hydrolysis of the substrate, this compound, which is impregnated onto a test disk or incorporated into a broth medium.[1][2] The enzymatic cleavage of the amide bond in the PYR substrate yields two products: L-pyrrolidone and a free beta-naphthylamine.[4]

The presence of the liberated beta-naphthylamine is then visualized by the addition of a chromogenic developing reagent, most commonly p-dimethylaminocinnamaldehyde.[1][4] This reagent reacts with the beta-naphthylamine to form a red Schiff base, resulting in a distinct bright pink to cherry-red color, indicating a positive test.[1][2][4] A negative result is characterized by the absence of a color change or the development of a yellow or orange hue.[2]

Applications in Bacterial Identification

The PYR test is a critical tool for the presumptive identification of several clinically significant bacteria:

-

Group A Streptococcus (Streptococcus pyogenes): The PYR test is highly sensitive and specific for the identification of S. pyogenes, a major cause of pharyngitis, skin infections, and more severe invasive diseases.[2][5] This allows for its rapid differentiation from other beta-hemolytic streptococci.

-

Enterococcus species: This test is instrumental in distinguishing Enterococcus species (formerly Group D streptococci) from other non-enterococcal Group D streptococci, such as Streptococcus bovis.[6] This is crucial due to the intrinsic antibiotic resistance often exhibited by enterococci.

-

Coagulase-Negative Staphylococci: The PYR test aids in the differentiation of certain coagulase-negative staphylococci. For instance, Staphylococcus lugdunensis, Staphylococcus haemolyticus, and Staphylococcus schleiferi are typically PYR-positive, which can be a key differentiator in clinical diagnostics.[1]

-

Enterobacteriaceae: The PYR test can also be used to differentiate some genera within the Enterobacteriaceae family. For example, Citrobacter, Klebsiella, and Yersinia species are often PYR-positive.[1]

Quantitative Data on Test Performance

The reliability of the PYR test is well-documented, with numerous studies evaluating its sensitivity and specificity for the identification of key bacterial pathogens.

| Target Organism | Test Method | Sensitivity (%) | Specificity (%) | Reference |

| Streptococcus pyogenes | PYR Test | 95.42 | 77.41 | [7][8] |

| Streptococcus pyogenes | PYR Broth | 99.08 | 99.82 | [5] |

| Streptococcus pyogenes | Murex PYR | 98.48 | 99.82 | [5] |

| Enterococcus species | PYR Test (SAC and SAF systems) | >96 | >96 | [9] |

Experimental Protocols

Detailed methodologies for performing the PYR test are provided below. It is crucial to adhere to aseptic techniques and use pure, 18-24 hour cultures for optimal results.[10]

PYR Disk Test (Rapid Method)

This method offers a rapid turnaround time, typically providing results within minutes.

Materials:

-

PYR test disks impregnated with this compound

-

PYR developing reagent (p-dimethylaminocinnamaldehyde)

-

Sterile distilled water or deionized water

-

Sterile inoculating loop or applicator stick

-

Petri dish or microscope slide

Procedure:

-

Place a PYR disk on a clean, dry surface such as a sterile Petri dish or microscope slide.[10]

-

Moisten the disk with a single drop of sterile distilled or deionized water. It is critical not to oversaturate the disk, as this can lead to false-negative results.[1][10]

-

Using a sterile loop or applicator stick, pick several well-isolated colonies of the test organism from a fresh (18-24 hour) culture on a non-selective medium like blood agar.

-

Smear the inoculum onto the moistened area of the PYR disk.

-

Incubate the disk at room temperature for 2 minutes.[2] For poorly growing organisms, the incubation time can be extended to 10 minutes.[11]

-

After incubation, add one drop of the PYR developing reagent to the disk.[1][4]

-

Observe for a color change within 1 minute.[4]

Interpretation of Results:

-

Positive: A bright pink or cherry-red color develops within 1 minute.[1]

-

Negative: No color change, or the development of a yellow or orange color.[2]

PYR Broth Test

The broth method is an alternative to the disk test and involves incubating the organism in a broth containing the PYR substrate.

Materials:

-

PYR broth tubes

-

PYR developing reagent (p-dimethylaminocinnamaldehyde)

-

Sterile inoculating loop

Procedure:

-

Inoculate a PYR broth tube with 3-5 colonies of the test organism from an 18-24 hour pure culture.[1]

-

Incubate the tube aerobically at 35-37°C for 4 hours.[1]

-

After incubation, add 2-3 drops of the PYR developing reagent to the broth.[1]

-

Observe for a color change within 1-2 minutes.[1]

Interpretation of Results:

-

Positive: A bright pink to cherry-red color develops.

-

Negative: No color change or a yellow/orange color.

Quality Control

For reliable results, it is essential to perform quality control with each new lot of PYR disks or broth and on each day of testing.

-

Positive Control: Enterococcus faecalis (ATCC 29212) or Streptococcus pyogenes (ATCC 19615)[1]

-

Negative Control: Streptococcus agalactiae (ATCC 10386)[1]

Visualizing the Biochemical Workflow

The following diagrams illustrate the biochemical reaction and the experimental workflow of the PYR test.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. flabslis.com [flabslis.com]

- 3. microbenotes.com [microbenotes.com]

- 4. dalynn.com [dalynn.com]

- 5. Presumptive identification of streptococci by pyrrolidonyl-beta-naphthylamide (PYR) test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. examtube.in [examtube.in]

- 7. Identification of Streptococcus pyogenes – Phenotypic Tests vs Molecular Assay (spy1258PCR): A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcdr.net [jcdr.net]

- 9. Rapid identification of enterococci by pyrrolidonyl aminopeptidase activity (PYRase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. m.youtube.com [m.youtube.com]

L-Pyroglutamic Acid β-Naphthylamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pyroglutamic acid β-naphthylamide (PYR) is a chromogenic substrate used for the detection of pyrrolidonyl aminopeptidase (also known as pyroglutamyl aminopeptidase) activity. This enzyme is notably present in certain bacteria, making PYR a critical component in diagnostic tests for the identification of species such as Streptococcus pyogenes (Group A streptococci) and Enterococcus species. Its utility in microbiology and biochemistry underscores the importance of understanding its physicochemical properties, particularly its solubility and stability, to ensure the reliability and accuracy of assays in which it is employed. This technical guide provides an in-depth overview of the available data on the solubility and stability of L-Pyroglutamic acid β-naphthylamide, along with detailed experimental protocols and workflow visualizations.

Core Properties of L-Pyroglutamic Acid β-Naphthylamide

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₄N₂O₂ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Appearance | White to off-white or light pink-white crystalline powder | [2][3] |

| Melting Point | 188-193 °C | [3] |

| Storage Temperature | 2-8°C, desiccated, under inert gas (e.g., Nitrogen) | [1] |

Solubility Profile

Quantitative Solubility Data

| Solvent | Temperature | Solubility | Reference |

| Methanol | Not Specified | 50 mg/mL | [3] |

| Water | Not Specified | Data not available | |

| Ethanol | Not Specified | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Data not available | |

| Dimethylformamide (DMF) | Not Specified | Data not available |

Note: The lack of comprehensive public data highlights a knowledge gap and an opportunity for further research in characterizing this important diagnostic substrate.

General Solubility Observations

L-Pyroglutamic acid β-naphthylamide is generally described as a powder, and like many organic molecules, its solubility is expected to be higher in organic solvents than in aqueous solutions. For comparison, the parent compound, L-Pyroglutamic acid, is soluble in organic solvents such as ethanol, DMSO, and DMF, and has a solubility of approximately 5 mg/mL in PBS (pH 7.2).[4] The β-naphthylamide moiety, being a large, hydrophobic group, is likely to decrease aqueous solubility compared to the parent acid.

Stability Profile

The stability of L-Pyroglutamic acid β-naphthylamide is paramount for its use as a reliable diagnostic reagent. Degradation of the substrate can lead to false-positive or false-negative results. The primary routes of degradation for a compound of this nature are hydrolysis of the amide bond, photodecomposition, and thermal degradation.

pH Stability

The stability of the amide bond in L-Pyroglutamic acid β-naphthylamide is expected to be pH-dependent. While specific studies on this molecule are not widely available, related research on pyroglutamate-containing peptides indicates that the pyroglutamyl ring itself is labile at pH values below 2 and above 13.[5] The amide linkage to β-naphthylamine is susceptible to both acid and base-catalyzed hydrolysis. A study on the formation of pyroglutamate from N-terminal glutamate in a model peptide showed a strong pH dependence, with the reaction being studied across a pH range of 4 to 9.[6] This suggests that the stability of the pyroglutamyl moiety is a key consideration in the formulation of reagents containing this structure. It is recommended to maintain solutions of L-Pyroglutamic acid β-naphthylamide in a buffered system within a neutral pH range to minimize hydrolysis.

Thermal Stability

The melting point of L-Pyroglutamic acid β-naphthylamide is reported to be between 188-193 °C, suggesting it is a thermally stable solid at room temperature and at the recommended storage temperature of 2-8°C.[3] Studies on the thermal degradation of the related compound, glutamic acid, have shown that it can undergo pyrolysis to form products such as succinimide, pyrrole, and 2-pyrrolidone.[7][8] While these conditions are extreme, they provide insight into the potential thermal breakdown pathways of the pyroglutamic acid moiety. For practical purposes, prolonged exposure to high temperatures, even in solution, should be avoided to prevent degradation.

Photostability

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a generalized "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of L-Pyroglutamic acid β-naphthylamide in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

L-Pyroglutamic acid β-naphthylamide powder

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of L-Pyroglutamic acid β-naphthylamide powder to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the aqueous buffer to the vial.

-

Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered, saturated solution with the same aqueous buffer to a concentration that falls within the linear range of the HPLC-UV method.

-

Analyze the diluted solution by HPLC to determine the concentration of dissolved L-Pyroglutamic acid β-naphthylamide. A pre-developed and validated stability-indicating HPLC method should be used.

-

Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.

Stability Testing Protocol (Accelerated Stability Study)

This protocol outlines a general approach for assessing the stability of L-Pyroglutamic acid β-naphthylamide in solution under accelerated conditions.

Objective: To evaluate the stability of L-Pyroglutamic acid β-naphthylamide in an aqueous buffered solution under thermal stress.

Materials:

-

A stock solution of L-Pyroglutamic acid β-naphthylamide of known concentration in a relevant buffer (e.g., PBS, pH 7.4).

-

Temperature-controlled incubator or water bath.

-

HPLC system with a UV or mass spectrometry (MS) detector.

-

pH meter.

Procedure:

-

Prepare a solution of L-Pyroglutamic acid β-naphthylamide in the desired buffer at a known concentration.

-

Dispense aliquots of the solution into several vials and seal them.

-

Store the vials at an elevated temperature (e.g., 40 °C or 50 °C). A control set of vials should be stored at the recommended storage temperature (e.g., 4 °C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from both the accelerated and control conditions.

-

Allow the vial to return to room temperature.

-

Analyze the sample by a stability-indicating HPLC method to determine the concentration of the parent compound and to detect any degradation products.

-

Monitor the appearance and pH of the solution at each time point.

-

Plot the concentration of L-Pyroglutamic acid β-naphthylamide as a function of time to determine the degradation rate.

PYR Test for Bacterial Identification

This protocol details the widely used PYR (L-pyrrolidonyl-β-naphthylamide) test for the presumptive identification of Streptococcus pyogenes and Enterococcus species.

Principle: The enzyme L-pyrrolidonyl aminopeptidase, produced by certain bacteria, hydrolyzes the substrate L-Pyroglutamic acid β-naphthylamide to produce β-naphthylamine. The β-naphthylamine is then detected by the addition of a colorimetric reagent (p-dimethylaminocinnamaldehyde), which forms a red Schiff base.

Materials:

-

PYR test disks or strips impregnated with L-Pyroglutamic acid β-naphthylamide.

-

PYR reagent (p-dimethylaminocinnamaldehyde).

-

Sterile distilled or deionized water.

-

Sterile inoculating loop or wooden applicator stick.

-

Pure, 18-24 hour bacterial culture on a non-selective agar medium (e.g., blood agar).

Procedure (Disk Method):

-

Place a PYR test disk on a clean microscope slide or in a petri dish.

-

Slightly moisten the disk with sterile water. Do not oversaturate.

-

Using a sterile loop or applicator stick, pick several well-isolated colonies of the test organism from the agar plate.

-

Smear the inoculum heavily onto the moistened area of the PYR disk.

-

Incubate at room temperature for 1-2 minutes.

-

After incubation, add one drop of the PYR reagent to the disk.

-

Observe for a color change within 1-2 minutes.

Interpretation of Results:

-

Positive Result: A bright pink or cherry-red color develops within 1-2 minutes. This indicates the presence of L-pyrrolidonyl aminopeptidase activity.

-

Negative Result: No color change, or the development of a yellow or orange color. This indicates the absence of the enzyme.

Visualizations

PYR Test Workflow

Caption: Workflow of the PYR (L-Pyroglutamic Acid β-Naphthylamide) test.

Enzymatic Hydrolysis of L-Pyroglutamic Acid β-Naphthylamide

Caption: Enzymatic hydrolysis of PYR and subsequent colorimetric detection.

Conclusion

L-Pyroglutamic acid β-naphthylamide is an indispensable tool in clinical microbiology for the rapid presumptive identification of key bacterial pathogens. A thorough understanding of its solubility and stability is crucial for the development, storage, and performance of diagnostic assays. This guide has summarized the currently available data, highlighting a significant need for more comprehensive quantitative studies on these properties. The provided experimental protocols offer a framework for researchers to further characterize this important compound, thereby enhancing the reliability of diagnostic tests that depend on it.

References

- 1. L-Pyroglutamic acid 2-naphthylamide =99 TLC 22155-91-5 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-PYROGLUTAMIC ACID BETA-NAPHTHYLAMIDE CAS#: 22155-91-5 [amp.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound | 22155-91-5 [chemicalbook.com]

- 6. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectrophotometric Properties of L-Pyroglutamic Acid β-Naphthylamide Hydrolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties associated with the hydrolysis of L-Pyroglutamic Acid β-Naphthylamide (PNA). It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies for the quantitative analysis of enzymes that catalyze this reaction, primarily pyroglutamyl aminopeptidases (EC 3.4.19.3), also known as PYRase. This guide includes key quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical application of this biochemical assay.

Core Principles

The spectrophotometric analysis of L-Pyroglutamic Acid β-Naphthylamide hydrolysis is a widely utilized method for detecting and quantifying pyroglutamyl aminopeptidase activity. The fundamental principle of this assay is a two-step enzymatic and chemical reaction:

-

Enzymatic Hydrolysis: Pyroglutamyl aminopeptidase catalyzes the hydrolysis of the substrate, L-Pyroglutamic Acid β-Naphthylamide, cleaving the amide bond to release L-pyroglutamic acid and a chromogenic compound, β-naphthylamine.[1]

-

Color Development: The liberated β-naphthylamine, which is colorless, subsequently reacts with a developing agent, most commonly p-dimethylaminocinnamaldehyde (DMACA), in an acidic environment. This reaction forms a red-colored Schiff base, which can be quantified spectrophotometrically.[1]

The intensity of the resulting color is directly proportional to the amount of β-naphthylamine released, and thus to the activity of the pyroglutamyl aminopeptidase.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the enzymatic hydrolysis of L-Pyroglutamic Acid β-Naphthylamide. It is important to note that specific values can vary depending on the enzyme source, purity, and assay conditions.

| Parameter | Value | Enzyme Source | Reference |

| Michaelis Constant (Km) | 0.7 mM | Chicken Liver | Fujiwara, K., & Tsuru, D. (1978) |

| 0.057 mM (for L-pGlu-L-Ala) | Rat PAP-I | Koida, Y., et al. (2004)[2] | |

| Optimal pH | 7.0 - 8.2 | Chicken Liver | Fujiwara, K., & Tsuru, D. (1978) |

| Optimal Temperature | 30 - 37 °C (typical range) | General | |

| Substrate | L-Pyroglutamic Acid β-Naphthylamide | N/A | [1] |

| Enzyme | Pyroglutamyl aminopeptidase I | Multiple | [3][4] |

| Product 1 | L-Pyroglutamic acid | N/A | [4] |

| Product 2 | β-Naphthylamine | N/A | [1] |

| Developer | p-Dimethylaminocinnamaldehyde (DMACA) | N/A | [1] |

| Final Product | Red Schiff Base | N/A | [1] |

| Wavelength (λmax) | ~540 - 570 nm (empirically determined) | N/A | Based on similar Schiff base formation[5] |

Note: The Km value for L-pGlu-L-Ala is provided for comparative purposes, as data for PNA is limited.

Experimental Protocols

This section outlines a detailed methodology for the spectrophotometric assay of pyroglutamyl aminopeptidase activity using L-Pyroglutamic Acid β-Naphthylamide as the substrate.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0. The optimal pH may need to be adjusted based on the specific enzyme being studied.

-

Substrate Stock Solution: 10 mM L-Pyroglutamic Acid β-Naphthylamide in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Enzyme Solution: Prepare a stock solution of the pyroglutamyl aminopeptidase in the assay buffer. The final concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Developer Reagent: 0.1% (w/v) p-dimethylaminocinnamaldehyde in 10% (v/v) concentrated hydrochloric acid in ethanol. This reagent should be prepared fresh and protected from light.

-

Stop Solution: 2 M Sodium Acetate, pH 4.5.

Assay Procedure

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the following:

-

Assay Buffer (volume to bring the final reaction volume to 200 µL)

-

Enzyme solution

-

-

Pre-incubation: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Add the substrate solution to a final concentration within the linear range of the assay (e.g., 1 mM). Mix gently.

-

Enzymatic Reaction: Incubate the reaction mixture at the chosen temperature for a predetermined time (e.g., 15-60 minutes). The incubation time should be sufficient to generate a measurable amount of product while remaining in the initial linear phase of the reaction.

-

Termination of Reaction: Stop the enzymatic reaction by adding 100 µL of the stop solution.

-

Color Development: Add 100 µL of the freshly prepared developer reagent to each reaction. Mix and incubate at room temperature for 10-15 minutes to allow for the formation of the colored Schiff base.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting red-colored solution at its absorption maximum (λmax). The λmax for the Schiff base formed between β-naphthylamine and p-dimethylaminocinnamaldehyde should be determined empirically but is expected to be in the range of 540-570 nm.[5]

-

Standard Curve: To quantify the amount of β-naphthylamine produced, a standard curve should be generated using known concentrations of β-naphthylamine subjected to the same color development procedure.

-

Calculation of Enzyme Activity: The rate of the reaction can be calculated from the amount of β-naphthylamine produced over time, using the standard curve. Enzyme activity is typically expressed in units (µmol of product formed per minute) per milligram of protein.

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyroglutamyl aminopeptidase I, as a drug metabolizing enzyme, recognizes xenobiotic substrates containing L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation [frontiersin.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: L-Pyroglutamic Acid beta-Naphthylamide (PYR) Assay for Bacterial Identification

Introduction

The L-Pyroglutamic Acid beta-Naphthylamide (PYR) test, also known as the Pyrrolidonyl Arylamidase test, is a rapid colorimetric biochemical assay used for the presumptive identification of various bacterial species.[1][2] It was first described in 1981 by Godsey, Schulman, and Eriquez as a method to identify Streptococcus pyogenes and Enterococci.[2][3] This test is now widely utilized in clinical and research laboratories for the detection of pyrrolidonyl aminopeptidase (also known as pyrolidonyl arylamidase) enzyme activity.[1][3][4]

Principle of the Assay

The PYR assay is based on the ability of certain bacteria to produce the enzyme L-pyrrolidonyl aminopeptidase.[3][4] This enzyme hydrolyzes the substrate this compound (also referred to as L-pyrrolidonyl-β-naphthylamide) present in the test medium (disk, broth, or agar).[1][3][4] The hydrolysis reaction releases free β-naphthylamide.[1][3] In the presence of a developing reagent, typically N,N-dimethylaminocinnamaldehyde, the β-naphthylamide forms a bright pink or cherry-red colored Schiff base, indicating a positive result.[1][3]

Applications in Bacterial Identification

The PYR test is a key diagnostic tool with several important applications in microbiology:

-

Presumptive identification of Streptococcus pyogenes (Group A Streptococci): This is one of the primary uses of the PYR test, as S. pyogenes is PYR-positive, distinguishing it from other β-hemolytic streptococci like Streptococcus agalactiae (Group B Streptococci), which are PYR-negative.[4][5]

-

Differentiation of Enterococcus species: Enterococcus species are characteristically PYR-positive, which aids in their differentiation from Group D streptococci (Streptococcus bovis group), which are PYR-negative.[1][4]

-

Identification of Coagulase-Negative Staphylococci: The PYR test is useful in differentiating certain species of coagulase-negative staphylococci. For instance, Staphylococcus haemolyticus, Staphylococcus lugdunensis, and Staphylococcus schleiferi are typically PYR-positive, while Staphylococcus aureus is PYR-negative.[1][2][4]

-

Identification of Enterobacteriaceae: The test can aid in the differentiation of some genera within the Enterobacteriaceae family. For example, Citrobacter, Klebsiella, Yersinia, and Serratia species are often PYR-positive.[1][4] It can also help separate Escherichia coli (PYR-negative) from other indole-positive, lactose-positive gram-negative rods.[3][6]

Quantitative Data Summary

The following table summarizes the expected PYR test results for various clinically significant bacteria.

| Bacterial Species | Expected PYR Result |

| Streptococcus pyogenes (Group A) | Positive |

| Enterococcus faecalis | Positive |

| Enterococcus faecium | Positive |

| Staphylococcus haemolyticus | Positive |

| Staphylococcus lugdunensis | Positive |

| Citrobacter spp. | Positive |

| Klebsiella spp. | Positive |

| Yersinia spp. | Positive |

| Streptococcus agalactiae (Group B) | Negative |

| Streptococcus bovis group | Negative |

| Staphylococcus aureus | Negative |

| Escherichia coli | Negative |

| Salmonella spp. | Negative |

Experimental Protocols

Two common methods for performing the PYR test are the rapid disk method and the broth-based tube method.[3]

Rapid Disk Method

This method provides results within minutes and is suitable for well-isolated colonies.

Materials:

-

PYR-impregnated paper disks

-

Sterile distilled or deionized water

-

PYR Reagent (0.01% N,N-dimethylaminocinnamaldehyde)

-

Sterile inoculating loop or wooden applicator stick

-

Petri dish

-

Forceps

Procedure:

-

Using sterile forceps, place a PYR disk in a clean, empty petri dish.[5]

-

Slightly moisten the disk with a drop of sterile distilled or deionized water. Do not oversaturate the disk, as this can lead to false-negative results.[1][5]

-

Using a sterile inoculating loop or wooden applicator stick, pick 2-3 well-isolated colonies from an 18-24 hour non-selective culture medium, such as a blood agar plate.[1]

-

Smear the inoculum onto the surface of the moistened PYR disk.[6]

-

Incubate the disk at room temperature for 2 minutes. For slow-growing organisms, the incubation time may be extended to 10 minutes.[3][6]

-

After incubation, add one drop of the PYR reagent to the disk.[4]

-

Observe for a color change within 1-2 minutes.[4]

Interpretation of Results:

-

Positive: A bright pink or cherry-red color develops within 1-2 minutes.[3][4]

-

Negative: No color change, or the development of a yellow or orange color.[1][3] A faint pink color should also be interpreted as a negative result.[3]

Broth (Tube) Method

This method may require a longer incubation period but can be more sensitive for some organisms.

Materials:

-

PYR broth tubes

-

Sterile inoculating loop

-

PYR Reagent (0.01% N,N-dimethylaminocinnamaldehyde)

-

Incubator at 35-37°C

Procedure:

-

Inoculate a PYR broth tube with 3-5 colonies from an 18-24 hour pure culture.[4][5]

-

After incubation, add 2-3 drops of the PYR reagent to the broth.[4][5]

Interpretation of Results:

-

Positive: Development of a bright pink or cherry-red color in the broth.[3]

-

Negative: The broth remains colorless or turns yellow/orange.[3]

Quality Control

It is essential to perform quality control with known positive and negative organisms to ensure the reliability of the test materials and procedure.

-

Positive Control: Streptococcus pyogenes (e.g., ATCC 19615) or Enterococcus faecalis (e.g., ATCC 29212).[1][7]

-

Negative Control: Escherichia coli (e.g., ATCC 25922).[7]

Limitations

-

The PYR test is a presumptive test and should be used in conjunction with other biochemical and microbiological tests for definitive identification.[3][4]

-

Inoculum should be taken from non-selective media, as selective media may interfere with the test and cause false-negative results.[1][4]

-

An insufficient inoculum may lead to a false-negative result.[3]

-

Reading the results before the recommended time may lead to inaccurate interpretations.[3]

Diagrams

Caption: Workflow of the PYR Disk Assay.

Caption: Biochemical pathway of the PYR test.

References

- 1. hardydiagnostics.com [hardydiagnostics.com]

- 2. flabslis.com [flabslis.com]

- 3. microbenotes.com [microbenotes.com]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. PYR ( L-Pyrrolidonyl-β-Naphthylamide) Test- Principle, Uses, Procedure, Result Interpretaion, Examples and Limitation [microbiologynotes.com]

- 6. PYR Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 7. youtube.com [youtube.com]

Application Notes: PYR Test for Presumptive Identification of Streoptococcus pyogenes

The Pyrrolidonyl Arylamidase (PYR) test is a rapid colorimetric biochemical assay used to detect the activity of the enzyme L-pyrrolidonyl arylamidase (also known as PYRase).[1][2] This test is a critical tool in clinical and research laboratories for the presumptive identification of Streptococcus pyogenes (Group A Streptococcus) and Enterococcus species.[2][3] The PYR test was first described in 1981 and has since become a reliable method for differentiating various bacterial species.[1][4] For S. pyogenes, the PYR test is considered more specific and sensitive than the traditional bacitracin sensitivity test.[1]

Biochemical Principle

The PYR test is based on the ability of certain bacteria to produce the enzyme L-pyrrolidonyl arylamidase.[2] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR), which is impregnated into a test disk or present in a broth medium.[3][4] The hydrolysis reaction releases free β-naphthylamide.[2][4] A chromogenic developing reagent, N,N-dimethylaminocinnamaldehyde, is then added.[4] This reagent reacts with the β-naphthylamide to form a bright pink or cherry-red Schiff base, indicating a positive result.[3][4][5]

Performance Characteristics